molecular formula C19H20N2O4 B15192966 Antipyrine mandelate CAS No. 603-64-5

Antipyrine mandelate

Cat. No.: B15192966
CAS No.: 603-64-5
M. Wt: 340.4 g/mol
InChI Key: ICBPURKUPVLVCM-UHFFFAOYSA-N
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Description

Antipyrine mandelate: is a compound formed by the combination of antipyrine and mandelic acid. Antipyrine, also known as phenazone, is a pyrazolone derivative with analgesic and antipyretic properties. Mandelic acid is an aromatic alpha hydroxy acid derived from almonds. The combination of these two compounds results in this compound, which has been studied for its various pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antipyrine mandelate typically involves the reaction of antipyrine with mandelic acid. The process can be summarized as follows:

    Starting Materials: Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) and mandelic acid (C8H8O3).

    Reaction: The two compounds are mixed in a suitable solvent, often ethanol or methanol, under reflux conditions.

    Formation of this compound: The reaction proceeds through the formation of a salt, where the carboxyl group of mandelic acid reacts with the nitrogen atom of antipyrine, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Mixing: Large quantities of antipyrine and mandelic acid are mixed in industrial reactors.

    Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity.

    Purification: The resulting product is purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Antipyrine mandelate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the reduction of the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the pyrazolone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with various functional groups attached.

Scientific Research Applications

Antipyrine mandelate has been explored for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its analgesic and antipyretic effects, as well as its potential use in drug formulations.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of antipyrine mandelate involves its interaction with various molecular targets and pathways:

    Analgesic Effect: Antipyrine exerts its analgesic effect by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation.

    Antipyretic Effect: The compound reduces fever by acting on the hypothalamus to promote heat dissipation and reduce heat production.

    Molecular Targets: The primary targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Antipyrine: The parent compound with similar analgesic and antipyretic properties.

    Mandelic Acid: An aromatic alpha hydroxy acid with antimicrobial properties.

    Phenazone Derivatives: Other derivatives of phenazone with varying pharmacological activities.

Uniqueness

Antipyrine mandelate is unique due to its combined properties derived from both antipyrine and mandelic acid. This combination enhances its pharmacological profile, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

603-64-5

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11)

InChI Key

ICBPURKUPVLVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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